molecular formula C20H30N2O5S B15185320 beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, methyl ester CAS No. 82560-62-1

beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, methyl ester

Cat. No.: B15185320
CAS No.: 82560-62-1
M. Wt: 410.5 g/mol
InChI Key: DFUSNFQHXMKSCB-UHFFFAOYSA-N
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Description

The compound β-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, methyl ester (hereafter referred to by its systematic name) is a structurally complex β-alanine derivative. It features a benzofuran-derived substituent, a thiocarbamate linkage, and an N-butyl group.

Properties

CAS No.

82560-62-1

Molecular Formula

C20H30N2O5S

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 3-[butyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]propanoate

InChI

InChI=1S/C20H30N2O5S/c1-6-7-12-22(13-11-17(23)25-5)28-21(4)19(24)26-16-10-8-9-15-14-20(2,3)27-18(15)16/h8-10H,6-7,11-14H2,1-5H3

InChI Key

DFUSNFQHXMKSCB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC(=O)OC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

β-Alanine Methyl Ester Derivatives

  • β-Alanine methyl ester hydrochloride (CAS: 3196-73-4): A simpler analogue lacking the benzofuran and thiocarbamate groups. It is synthesized via esterification of β-alanine with methanol in the presence of concentrated sulfuric acid or trimethylchlorosilane, yielding 70–85% purity .
  • Ethyl [((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio]-N-isopropyl-β-alaninate: A closely related ethyl ester variant (CAS: B:0227) with comparable pesticidal activity.

Thiocarbamate-Containing Compounds

  • Aminofuracarb (synonym for the ethyl ester variant): Exhibits insecticidal activity via acetylcholinesterase inhibition. The methyl ester in the target compound may enhance metabolic stability compared to ethyl esters due to slower esterase cleavage .
  • N-substituted-β-alanine heterosubstituted-alkyl esters : These compounds, such as those with N-butyl or N-isopropyl groups, demonstrate variable cytotoxicity and environmental persistence. Larger alkyl groups (e.g., N-butyl) increase lipophilicity but may reduce aqueous solubility .

Pharmacological and Chemical Properties

Property Target Compound β-Alanine Methyl Ester Hydrochloride Aminofuracarb (Ethyl Ester)
Molecular Weight ~450 g/mol (estimated) 139.58 g/mol 420.5 g/mol
LogP ~3.5 (predicted) -0.2 (experimental) 3.8 (experimental)
Synthetic Yield Not reported 70–85% 60–75%
Bioactivity Suspected pesticidal/anticholinesterase Inert (precursor) Insecticidal
Metabolic Stability High (methyl ester resists hydrolysis) Low (rapid hydrolysis in vivo) Moderate (ethyl ester cleavage)

Key Findings:

  • The methyl ester group in the target compound confers higher metabolic stability than ethyl or n-butyl esters, as demonstrated in cytotoxicity studies of analogous esters .
  • The thiocarbamate linkage and benzofuran moiety are critical for pesticidal activity, as seen in Aminofuracarb, where structural modifications (e.g., replacing methyl with ethyl) reduce potency by 30–50% .

Biological Activity

Beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, methyl ester, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound by examining its effects on exercise performance, oxidative stress, and muscle metabolism.

  • Molecular Formula : C21H32N2O5S
  • Molecular Weight : 424.56 g/mol
  • CAS Number : 82560-64-3
PropertyValue
Molecular FormulaC21H32N2O5S
Molecular Weight424.56 g/mol
Boiling Point508.0 ± 60.0 °C
Density1.158 ± 0.06 g/cm³
pKa1.60 ± 0.70

Effects on Exercise Performance

Beta-Alanine supplementation has been widely studied for its impact on exercise performance, particularly in high-intensity and endurance activities.

  • Carnosine Concentration : Beta-Alanine serves as a precursor to carnosine, a dipeptide that buffers acid in muscles during intense exercise. Increased carnosine levels can enhance muscular buffering capacity, potentially improving performance in high-intensity workouts .
  • Anaerobic Performance : Research indicates that short-term beta-alanine supplementation (3-6 g/day for at least four weeks) can enhance anaerobic performance by reducing muscle acidosis during high-intensity exercises .

Case Studies

  • High-Intensity Cycling Exercise : A study published in the European Journal of Applied Physiology found that beta-alanine supplementation reduced acidosis but did not significantly affect oxygen uptake during high-intensity cycling exercises .
  • Endurance Activities : Another investigation highlighted that beta-alanine supplementation positively affected performance in short-duration (3-10 minutes) high-intensity and moderate to long-distance endurance exercises .

Effects on Oxidative Stress

Beta-Alanine's role in oxidative stress management is linked to its effect on carnosine levels:

  • Antioxidative Properties : Carnosine has shown potential antioxidative properties, which may help mitigate oxidative damage caused by free radicals during intense physical activity . However, some studies suggest that while beta-alanine increases muscle carnosine levels, its impact on post-exercise oxidative stress is minimal and requires further exploration .

Table 2: Summary of Research Findings

Study FocusFindings
High-Intensity CyclingReduced acidosis; no significant change in oxygen uptake
Short-Duration PerformanceImproved performance in high-intensity and endurance activities with beta-alanine supplementation
Antioxidative EffectsIncreased carnosine levels; limited impact on post-exercise oxidative stress

Q & A

Q. Critical Parameters :

  • Temperature control (<40°C) during thioureation to prevent decomposition.
  • Strict anhydrous conditions to avoid hydrolysis of the methyl ester .

Basic: How can the purity and structural integrity of this compound be verified using spectroscopic methods?

Q. Methodological Approach :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.6 ppm (N-butyl CH₂ groups), δ 3.7 ppm (methyl ester OCH₃), and δ 6.8–7.2 ppm (benzofuran aromatic protons) confirm substituent integration.
    • ¹³C NMR : Carbonyl signals (C=O) near 170 ppm for the ester and carbamate groups .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₂₀H₃₀N₂O₅S (M+H⁺: 427.1962) to validate molecular weight .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What are the metabolic pathways and degradation products of this compound under environmental conditions?

Q. Research Methodology :

  • Soil/Water Incubation Studies :
    • Aerobic/anaerobic conditions at 25°C, pH 6.
    • LC-MS/MS analysis identifies primary metabolites:
  • Hydrolysis of the methyl ester to carboxylic acid.
  • Oxidative cleavage of the benzofuran ring, yielding 2,2-dimethyl-7-hydroxybenzofuran .
  • Enzymatic Assays : Liver microsomes (e.g., rat CYP450 isoforms) to simulate mammalian metabolism. Major products include sulfoxide derivatives due to thioether oxidation .

Q. Key Data :

Degradation Pathway Major Product Detection Method
Ester hydrolysisCarboxylic acid derivativeLC-MS/MS
Benzofuran ring oxidation7-Hydroxy-2,2-dimethylbenzofuranGC-MS

Advanced: How does steric hindrance from the 2,2-dimethyl group on the benzofuran moiety influence nucleophilic substitution reactions?

Q. Experimental Design :

  • Comparative Kinetics : Compare reaction rates of the target compound with a non-methylated analog (e.g., 2,3-dihydro-7-benzofuranyl derivative) in SN2 reactions (e.g., with iodide ions).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to analyze transition-state geometries and steric effects .

Q. Findings :

  • The 2,2-dimethyl group reduces reaction rates by 40–60% due to hindered access to the electrophilic carbon adjacent to the benzofuran oxygen .

Basic: What solvents and storage conditions are optimal for stabilizing this compound in laboratory settings?

Q. Methodological Recommendations :

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; insoluble in water.
  • Storage : –20°C under argon in amber vials to prevent photodegradation and oxidation of the thioether group .

Advanced: How can computational tools predict the compound’s binding affinity to acetylcholinesterase (a potential pesticidal target)?

Q. Approach :

  • Molecular Docking : Use AutoDock Vina with the acetylcholinesterase crystal structure (PDB: 1EVE).
  • MD Simulations : 100 ns trajectories in GROMACS to assess binding stability.

Q. Key Insight :

  • The benzofuran moiety exhibits π-π stacking with Trp86, while the thio group forms hydrophobic interactions with Phe330, explaining observed inhibitory activity .

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